

An In-Depth Technical Guide to 2-(Aminomethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Aminomethyl)-5-methylpyrazine

Cat. No.: B143856

[Get Quote](#)

A Foundational Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-(Aminomethyl)-5-methylpyrazine**, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, synthesis, potential applications, and the analytical methodologies required for its characterization. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for professionals in the field.

Nomenclature and Chemical Identification

Accurate identification is the cornerstone of all chemical research. **2-(Aminomethyl)-5-methylpyrazine** is known by several names, and its identity is definitively confirmed by its unique CAS (Chemical Abstracts Service) number.

Systematic & Common Identifiers:

- IUPAC Name: (5-methylpyrazin-2-yl)methanamine.[\[1\]](#)
- Common Name: **2-(Aminomethyl)-5-methylpyrazine**.[\[1\]](#)[\[2\]](#)
- CAS Number: 132664-85-8.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₆H₉N₃.[\[1\]](#)

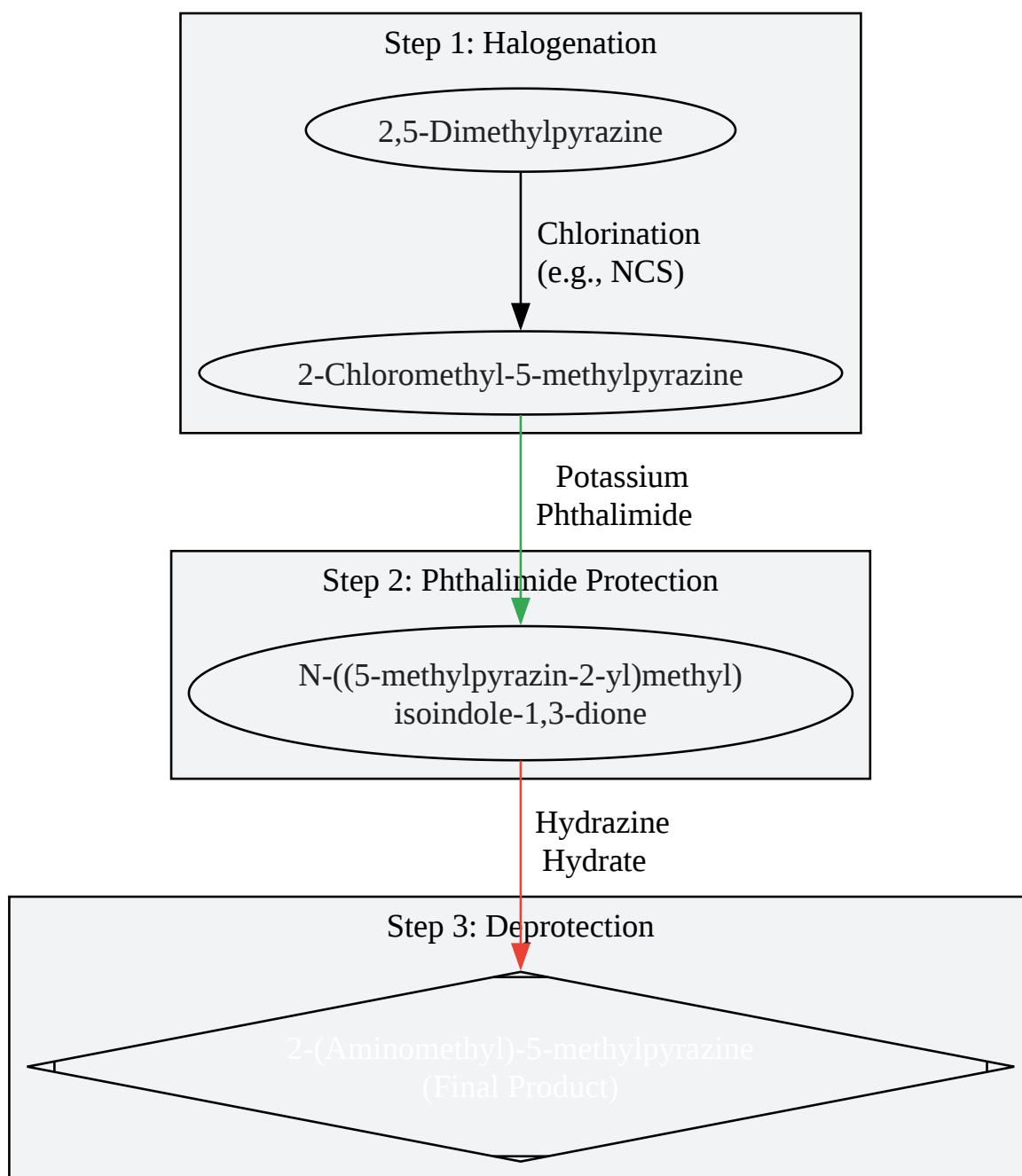
- Synonyms: (5-methylpyrazin-2-yl)methanamine.[2]

These identifiers are crucial for unambiguous database searches and procurement.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for designing experiments, developing formulations, and ensuring safe handling.

Property	Value	Source
Molecular Weight	123.16 g/mol	PubChem[1]
Appearance	Colorless to Yellow to Green clear liquid	TCI EUROPE N.V.
Boiling Point	94 °C / 6.8 mmHg	TCI EUROPE N.V.
Purity (Typical)	min. 98.0 % (GC)	TCI EUROPE N.V.


These properties indicate a relatively stable, non-volatile liquid under standard conditions, suitable for a variety of laboratory manipulations.

Synthesis and Manufacturing

The availability of high-purity **2-(Aminomethyl)-5-methylpyrazine** is critical for research and development. A common and scalable synthetic route starts from 2,5-dimethylpyrazine, providing a reliable manufacturing process.[3]

Gabriel Synthesis Pathway

This pathway is a well-established method for preparing primary amines from alkyl halides, minimizing over-alkylation byproducts. The causality behind this choice is its high yield and the formation of a clean final product.

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis via Gabriel Pathway

This protocol is based on the principles of the Gabriel synthesis, a self-validating system where the successful formation of the phthalimide intermediate in Step 2 confirms the reactivity of the chloromethyl starting material.[3]

Materials:

- 2-Chloromethyl-5-methylpyrazine
- Potassium phthalimide
- Hydrazine hydrate
- Appropriate solvents (e.g., DMF, Ethanol)

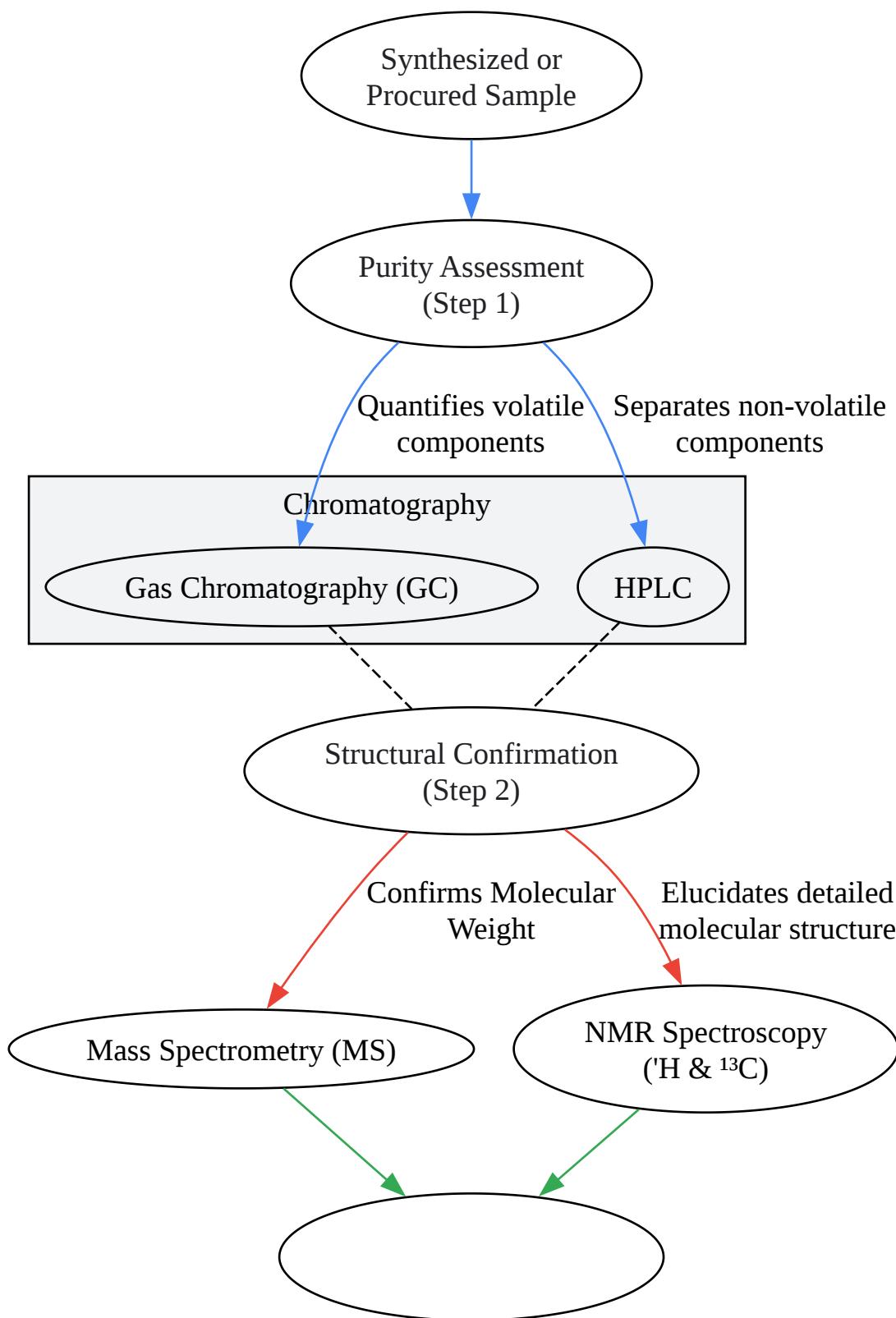
Methodology:

- Step 1: Formation of Phthalimide Intermediate:
 - Dissolve 2-chloromethyl-5-methylpyrazine in a suitable polar aprotic solvent like DMF.
 - Add potassium phthalimide to the solution. The phthalimide anion acts as a robust nucleophile, attacking the electrophilic carbon of the chloromethyl group.
 - Heat the reaction mixture to drive the SN2 reaction to completion. Monitor progress by TLC or HPLC to ensure the consumption of the starting material.
- Step 2: Hydrolysis (Deprotection):
 - Once the intermediate is formed, cool the reaction mixture.
 - Add hydrazine hydrate. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group, leading to the formation of a stable cyclic hydrazide and liberating the desired primary amine.^[3]
 - Reflux the mixture to ensure complete cleavage of the phthalimide group.^[3]
- Step 3: Workup and Purification:
 - After cooling, perform an appropriate aqueous workup to remove the phthalimide byproduct and any remaining reagents.
 - Extract the final product, **2-(Aminomethyl)-5-methylpyrazine**, into an organic solvent.

- Purify the product using distillation or column chromatography to achieve a purity of >97%.
[3]

Pharmacology and Applications in Drug Development

Pyrazine derivatives are a class of nitrogen-containing heterocycles that are prevalent scaffolds in medicinal chemistry due to their wide range of biological activities.[4][5] Their ability to form hydrogen bonds and engage in target binding makes them valuable in drug design.[5]


Potential Therapeutic Areas:

- Enzyme Inhibition: Pyrazine derivatives are explored as potential inhibitors of enzymes like MK-2, which could lead to therapeutic agents for inflammatory diseases such as rheumatoid arthritis.[6]
- Neurological Disorders: Compounds with a similar pyrimidine structure have been investigated for modulating neurotransmitter synthesis, suggesting potential applications in neurological conditions.[6]
- Receptor Modulation: Related heterocyclic structures have been shown to act as allosteric enhancers of receptors like the A1 adenosine receptor, highlighting the potential for pyrazine derivatives in developing novel pharmacological agents.[6]
- Anticancer Research: The pyrazine ring is a core component in many compounds investigated for antineoplastic activity.[5]

While specific bioactivity data for **2-(Aminomethyl)-5-methylpyrazine** is not extensively detailed in public literature, its structural similarity to other biologically active pyrazines makes it a compound of high interest for screening and as a building block for more complex molecules. [5][6]

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. A combination of chromatographic and spectroscopic methods should be employed.

[Click to download full resolution via product page](#)

Protocol: Purity and Identity Verification

This protocol establishes a self-validating system. Chromatographic methods determine purity, while spectroscopic methods provide orthogonal confirmation of the molecular structure.

Instrumentation & Reagents:

- Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[7][8]
- High-Performance Liquid Chromatograph (HPLC) with a UV detector.[8]
- Nuclear Magnetic Resonance (NMR) Spectrometer.[8]
- High-purity solvents (e.g., hexane, isopropanol, acetonitrile).[8]

Methodology:

- Purity Analysis via GC:
 - Rationale: GC is ideal for assessing the purity of volatile compounds like **2-(Aminomethyl)-5-methylpyrazine**.[9]
 - Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).
 - Analysis: Inject the sample onto an appropriate GC column (e.g., DB-WAX). The resulting chromatogram will show peaks corresponding to the main compound and any impurities. Purity is calculated based on the relative peak areas.[8]
- Structural Confirmation via NMR:
 - Rationale: NMR provides unambiguous structural elucidation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[8]
 - Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

- Analysis: Acquire ^1H and ^{13}C NMR spectra. The chemical shifts, integration, and coupling patterns will confirm the presence of the methyl group, the pyrazine ring protons, and the aminomethyl group, verifying the compound's structure.[8]
- Molecular Weight Confirmation via MS:
 - Rationale: Mass spectrometry confirms the molecular weight of the compound.
 - Analysis: When using GC-MS, the mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of $\text{C}_6\text{H}_9\text{N}_3$ (123.16 g/mol).[1]

Safety and Handling

Proper safety precautions are mandatory when handling any chemical intermediate.

- Hazard Classification: According to GHS classifications, this compound is considered toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).[1]
- GHS Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[1]
- Handling: Use appropriate personal protective equipment (PPE), including safety goggles and gloves. Handle in a well-ventilated area or a fume hood.[10]
- Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat and oxidizing agents.[10]

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of **2-(Aminomethyl)-5-methylpyrazine**: A Look at Manufacturing Processes. NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. **2-(Aminomethyl)-5-methylpyrazine**.
- Bouling Chemical Co., Limited. 2-Amino-5-Methylpyrazine Manufacturer & Supplier in China. Bouling Chemical Co., Limited.
- TCI EUROPE N.V. **2-(Aminomethyl)-5-methylpyrazine** 132664-85-8. TCI EUROPE N.V.
- EvitaChem. Buy **2-(Aminomethyl)-5-methylpyrazine** (EVT-323465). EvitaChem.
- Golden Pharma Co.,Limited. **2-(Aminomethyl)-5-methylpyrazine**. Golden Pharma Co.,Limited.

- Chen, S., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (*Solenopsis invicta* Buren). *Molecules*. [Link]
- Agency for Toxic Substances and Disease Registry. *Analytical Methods for Hydrazines*.
- Archer, W. L. (2010). An improved analytical method for the characterisation of piperazine based street drugs. *Analytical Methods*.
- McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. *Journal of Medicinal Chemistry*. [Link]
- Jin, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. *European Journal of Medicinal Chemistry*. [Link]
- BenchChem. An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine. BenchChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Aminomethyl)-5-methylpyrazine | C6H9N3 | CID 2756496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Aminomethyl)-5-methylpyrazine [china-glyphosate.com]
- 3. nbinfo.com [nbinfo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 2-(Aminomethyl)-5-methylpyrazine (EVT-323465) | 132664-85-8 [evitachem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (*Solenopsis invicta* Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. 2-Amino-5-Methylpyrazine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price – High Quality Chemical Exporter [chemheterocycles.com]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Aminomethyl)-5-methylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143856#synonyms-for-2-aminomethyl-5-methylpyrazine\]](https://www.benchchem.com/product/b143856#synonyms-for-2-aminomethyl-5-methylpyrazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com